N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
Description
N1-(Thiophen-2-ylmethyl)-N2-((1-(Thiophen-3-yl)cyclopentyl)methyl)oxalamide is a bis-substituted oxalamide derivative featuring two thiophene moieties: one attached via a methylene group to the N1-position and a second thiophene fused to a cyclopentyl ring at the N2-position. The thiophene groups likely contribute to enhanced π-π stacking interactions and metabolic stability compared to phenyl or heteroaromatic substituents .
Properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-15(18-10-14-4-3-8-23-14)16(21)19-12-17(6-1-2-7-17)13-5-9-22-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKQADDBXYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the oxalamide core, the synthesis generally involves the reaction of oxalyl chloride with amines. The thiophene derivatives are then coupled with the oxalamide core through nucleophilic substitution reactions, often using catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the thiophene rings or the oxalamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various biological receptors, potentially modulating their activity. The oxalamide core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its dual thiophene substitution and cyclopentyl linker. Below is a comparison with structurally related oxalamides from the evidence:
Functional Differences and Trends
- Antiviral Activity : Compound 14 (IC50 ~0.5 μM) demonstrates potent HIV inhibition via CD4-binding site targeting, whereas the thiophene-substituted target compound lacks direct antiviral data. However, thiophene’s electron-rich nature may enhance binding to viral glycoproteins compared to thiazole or pyridine groups .
- Metabolic Stability : S336 (a flavoring agent) shows resistance to amide hydrolysis in hepatocytes, likely due to steric protection from the methoxybenzyl group. The cyclopentyl-thiophene moiety in the target compound may similarly impede enzymatic degradation .
- Synthetic Accessibility : Methoxyphenyl derivatives (e.g., 17 ) are synthesized in moderate yields (~35–52%) via oxalamide coupling, while adamantyl derivatives (6 ) require specialized purification (silica chromatography) to achieve >90% purity . Thiophene-containing compounds often require regioselective alkylation, which may reduce yields compared to simpler aryl groups.
Physicochemical and Spectroscopic Properties
While NMR and LC-MS data for the target compound are unavailable, analogues provide insights:
- Thiophene vs. Phenyl Substitution : Thiophene’s lower electron density compared to phenyl may reduce deshielding in $ ^1H $ NMR (e.g., aromatic protons at δ 7.0–7.5 ppm vs. δ 7.5–8.0 ppm for nitroaromatics) .
Biological Activity
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a novel compound characterized by its unique thiophene moieties, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O2S2
- Molecular Weight : 348.5 g/mol
- CAS Number : 2034518-61-9
The presence of thiophene rings in its structure is significant as these moieties are often associated with various biological activities, including anti-inflammatory and anticancer effects.
Research indicates that thiophene derivatives can interact with multiple biological targets, leading to diverse pharmacological effects. The mechanisms through which this compound exerts its activity may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX and LOX enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Regulation of Cytokine Production : In vitro studies have demonstrated that thiophene derivatives can modulate the expression of cytokines like TNF-α and IL-6, which play a pivotal role in inflammation .
- Cellular Signaling Pathway Modulation : Compounds with thiophene structures can influence signaling pathways such as NF-ĸB and ERK, leading to altered cellular responses to inflammatory stimuli .
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory potential of thiophene-based compounds. For instance:
- A study reported that thiophene derivatives could reduce inflammation markers when administered at specific doses (e.g., 20 mg/kg), showing a significant reduction in mast cell degranulation and inhibition of pro-inflammatory enzyme activity .
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. Research suggests that they may induce apoptosis in cancer cells through various mechanisms, including:
- Interaction with Apoptotic Pathways : The compound's structure allows it to engage with cellular pathways that regulate apoptosis, potentially leading to cancer cell death.
Table 1: Summary of Biological Activities of Thiophene Derivatives
Q & A
Q. What synthetic methodologies are recommended for the preparation of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Cyclopentane Functionalization : Introduce the thiophen-3-yl group to cyclopentane via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Oxalamide Formation : React the functionalized cyclopentylmethylamine with oxalyl chloride or activated oxalate esters, followed by coupling with thiophen-2-ylmethylamine. Use bases like pyridine or DMAP to catalyze amide bond formation .
- Purification : Employ silica gel chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate the product. Validate purity via HPLC (>95%) and LC-MS (e.g., APCI+ mode) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), cyclopentane methylene groups (δ 1.5–2.5 ppm), and oxalamide NH signals (δ 8.0–10.5 ppm). Use DMSO-d6 or CDCl3 as solvents at elevated temperatures (50°C) to resolve rotameric splitting .
- LC-MS : Confirm molecular weight (e.g., APCI+ m/z calculated for C18H19N2O2S2: 375.08) and monitor isotopic patterns for sulfur atoms .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% at 254 nm) .
Advanced Research Questions
Q. How can computational tools aid in predicting the compound’s binding affinity for biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., viral entry proteins or enzymes). Optimize the thiophene and cyclopentane moieties for hydrophobic pocket fitting .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with antiviral activity .
Q. What strategies resolve contradictions in NMR data arising from dynamic stereochemistry?
- Methodological Answer :
- Variable-Temperature NMR : Acquire spectra at 25°C and 50°C in DMSO-d6 to coalesce split signals from hindered rotation of the oxalamide bond .
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with ethanol/hexane to separate enantiomers if asymmetric centers exist .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Refine structures using SHELXL to confirm absolute configuration .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute thiophene with fluorinated phenyl groups to reduce CYP450-mediated oxidation. Validate via microsomal stability assays (e.g., human liver microsomes) .
- Prodrug Strategies : Introduce ester or carbamate moieties at the oxalamide NH to enhance permeability. Hydrolyze in vitro using esterases and monitor release via LC-MS .
- Deuterium Labeling : Replace labile hydrogens (e.g., cyclopentane methylene) with deuterium to slow metabolic degradation. Confirm isotopic incorporation via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
